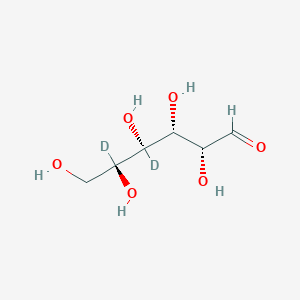
1,2,3,7-Tetrahydroxy-8-methoxy-6-methyl-9,10-anthraquinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,7-Tetrahydroxy-8-methoxy-6-methyl-9,10-anthraquinone is an anthraquinone derivative isolated from the seeds of Cassia obtusifolia . It is a naturally occurring compound known for its diverse biological activities and potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,3,7-Tetrahydroxy-8-methoxy-6-methyl-9,10-anthraquinone typically involves the extraction from natural sources such as the seeds of Cassia obtusifolia . The extraction process includes solvent extraction followed by chromatographic purification to isolate the compound in its pure form.
Industrial Production Methods: Industrial production methods for this compound are not well-documented, as it is primarily obtained through natural extraction. advancements in synthetic organic chemistry may provide alternative routes for large-scale production in the future.
Analyse Des Réactions Chimiques
Types of Reactions: 1,2,3,7-Tetrahydroxy-8-methoxy-6-methyl-9,10-anthraquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the anthraquinone structure to anthracene derivatives.
Substitution: The hydroxyl and methoxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions include various anthraquinone derivatives with modified functional groups, which can exhibit different biological activities.
Applications De Recherche Scientifique
1,2,3,7-Tetrahydroxy-8-methoxy-6-methyl-9,10-anthraquinone has several scientific research applications, including:
Chemistry: It is used as a reference compound in the study of anthraquinone derivatives and their chemical properties.
Biology: The compound exhibits antimicrobial, antioxidant, and anti-inflammatory activities, making it a subject of interest in biological research.
Medicine: Research has shown potential therapeutic applications in treating diseases such as cancer and diabetes due to its bioactive properties.
Industry: It is used in the development of natural dyes and pigments due to its vibrant color and stability.
Mécanisme D'action
The mechanism of action of 1,2,3,7-Tetrahydroxy-8-methoxy-6-methyl-9,10-anthraquinone involves its interaction with various molecular targets and pathways. It exerts its effects through:
Antioxidant Activity: The compound scavenges free radicals and reduces oxidative stress.
Enzyme Inhibition: It inhibits specific enzymes involved in inflammatory and metabolic pathways.
Cell Signaling Modulation: The compound modulates cell signaling pathways, leading to anti-inflammatory and anticancer effects.
Comparaison Avec Des Composés Similaires
Emodin: Another anthraquinone derivative with similar biological activities.
Chrysophanol: Known for its anti-inflammatory and anticancer properties.
Aloe-emodin: Exhibits laxative and anticancer effects.
Uniqueness: 1,2,3,7-Tetrahydroxy-8-methoxy-6-methyl-9,10-anthraquinone is unique due to its specific hydroxyl and methoxy substitutions, which contribute to its distinct biological activities and potential therapeutic applications.
Propriétés
Formule moléculaire |
C16H12O7 |
|---|---|
Poids moléculaire |
316.26 g/mol |
Nom IUPAC |
1,2,3,7-tetrahydroxy-8-methoxy-6-methylanthracene-9,10-dione |
InChI |
InChI=1S/C16H12O7/c1-5-3-6-10(16(23-2)11(5)18)14(21)9-7(12(6)19)4-8(17)13(20)15(9)22/h3-4,17-18,20,22H,1-2H3 |
Clé InChI |
JXCZCRQTBVMFTA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C(=C1O)OC)C(=O)C3=C(C(=C(C=C3C2=O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-N-butyl-6-[[4-[(dimethylamino)methyl]phenyl]methyl]pyrido[3,2-d]pyrimidine-2,4-diamine](/img/structure/B15141678.png)
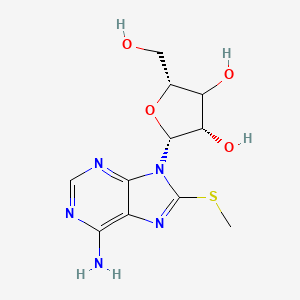
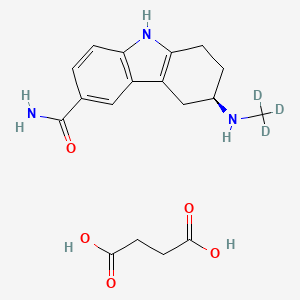
![1-Amino-3-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)thiourea](/img/structure/B15141720.png)

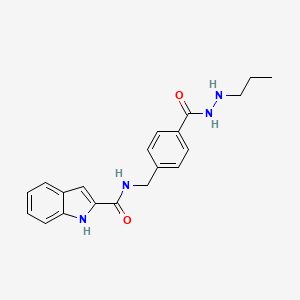
![[DAla2] Dynorphin A (1-9) (porcine)](/img/structure/B15141729.png)
![[[N'-[(4S)-4-acetamido-5-[2-[2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]ethoxy]ethylamino]-5-oxopentyl]carbamimidoyl]amino]phosphonic acid](/img/structure/B15141737.png)

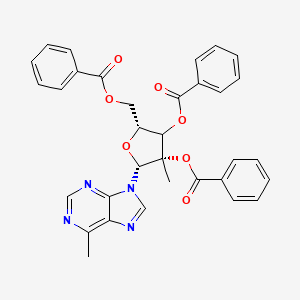
![propan-2-yl (2S)-2-[[[(2S,3S,4R,5S)-4-fluoro-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B15141755.png)

